Home > Products > Screening Compounds P63203 > Somatostatin, octapeptide-trp(8)-
Somatostatin, octapeptide-trp(8)- - 68374-47-0

Somatostatin, octapeptide-trp(8)-

Catalog Number: EVT-436565
CAS Number: 68374-47-0
Molecular Formula: C54H68N10O10S2
Molecular Weight: 1081.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Somatostatin is a peptide hormone that plays a crucial role in regulating the endocrine system and inhibiting the release of various hormones. The octapeptide variant, specifically "octapeptide-trp(8)-", is a modified form of somatostatin that incorporates tryptophan at the eighth position. This modification enhances its biological activity and stability, making it a subject of significant scientific interest.

Source and Classification

Somatostatin, originally isolated from the hypothalamus, is classified as a neuropeptide and is known for its inhibitory effects on growth hormone release and other hormonal secretions. The octapeptide variant is synthesized to improve its pharmacological properties, particularly in targeting somatostatin receptors (SSTRs) in various tissues. The octapeptide-trp(8)- variant has been shown to exhibit enhanced receptor binding affinity and prolonged action compared to natural somatostatin .

Synthesis Analysis

Methods and Technical Details

The synthesis of somatostatin analogs, including octapeptide-trp(8)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis process include:

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the growing chain using coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Cleavage and Deprotection: Once the desired sequence is achieved, the peptide is cleaved from the resin and deprotected to yield the final product.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized peptides, ensuring high purity for biological testing .

The incorporation of D-tryptophan at position 8 enhances metabolic stability while maintaining receptor binding affinity .

Molecular Structure Analysis

Structure and Data

The molecular structure of octapeptide-trp(8)- can be represented as follows:

  • Sequence: Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2
  • Molecular Formula: C38H49N7O7S2
  • Molecular Weight: Approximately 757.96 g/mol

The structural analysis reveals that the presence of D-tryptophan contributes to increased hydrophobic interactions, which are critical for receptor binding . X-ray crystallography studies have provided insights into the three-dimensional conformation of this peptide, highlighting its stability and interaction with somatostatin receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of octapeptide-trp(8)- primarily involves its interaction with somatostatin receptors through G-protein-coupled mechanisms. The binding affinity of this analog for SSTRs has been shown to be significantly higher than that of natural somatostatin due to structural modifications that enhance receptor interactions.

Key reactions include:

  • Receptor Binding: The octapeptide binds to SSTR2 with high affinity, triggering downstream signaling pathways that inhibit hormone secretion.
  • Metabolic Stability: The D-amino acid substitution at position 8 reduces enzymatic degradation, prolonging the peptide's action in biological systems .
Mechanism of Action

Process and Data

The mechanism of action for octapeptide-trp(8)- involves binding to specific somatostatin receptors on target cells. Upon binding, it activates intracellular signaling pathways mediated by G-proteins, leading to:

Studies have demonstrated that octapeptide-trp(8)- exhibits a prolonged inhibitory effect on growth hormone release compared to natural somatostatin .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits enhanced stability due to D-amino acid incorporation.
  • Melting Point: Specific melting point data may vary but typically falls within peptide ranges.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize conformational stability and interactions within aqueous environments .

Applications

Scientific Uses

Octapeptide-trp(8)- has several applications in scientific research and medicine:

  1. Endocrine Regulation Studies: It serves as a valuable tool for studying hormonal regulation mechanisms.
  2. Therapeutic Potential: Due to its potent inhibitory effects on hormone release, it holds promise for therapeutic applications in conditions like acromegaly or neuroendocrine tumors.
  3. Drug Development: Its structural characteristics make it an attractive candidate for developing new drugs targeting specific SSTR subtypes .
Introduction to Somatostatin Analogues and ODT8-SST

Somatostatin (SRIF), a cyclic neuropeptide existing as SST-14 and SST-28, inhibits endocrine/exocrine secretion, cell proliferation, and neurotransmission via five G-protein-coupled receptors (sst1–5). Its native forms suffer from extremely short half-lives (<3 minutes in plasma) and non-selective receptor interactions, limiting therapeutic utility. ODT8-SST (Des-AA1,2,4,5,12,13-[DTrp8]-somatostatin) is a synthetic octapeptide engineered to overcome these limitations. As a pan-somatostatin receptor agonist with nanomolar affinity for all sst subtypes, it serves as a pivotal tool for probing SRIF physiology and drug development [1] [3].

Historical Development of Somatostatin Analogues in Peptide Therapeutics

The discovery of somatostatin in 1973 initiated efforts to stabilize its structure-activity relationship (SAR). Early analogues like octreotide (SMS 201-995) prioritized sst2 affinity and metabolic stability but sacrificed broad receptor engagement. ODT8-SST emerged from systematic truncation studies:

  • Core Pharmacophore Identification: Retaining residues Phe7-dTrp8-Lys9-Thr10 (positions 7–10 of SST-14) preserved high-affinity binding [2] [6].
  • Cyclization Strategy: Disulfide bonds between Cys3 and Cys14 in native SST were replaced with smaller rings to enhance rigidity. ODT8-SST uses a 26-atom macrocycle (vs. 38-atom in SST-14), optimizing conformational stability [3].
  • Receptor Coverage: Unlike subtype-selective predecessors (e.g., octreotide: sst2≫sst3≥sst5), ODT8-SST binds all sst subtypes (IC50: 1–46 nM), enabling functional studies of undercharacterized receptors (e.g., sst4) [3] [6].

Table 1: Receptor Binding Affinity (IC50, nM) of Somatostatin Analogues [3] [6]

Compoundsst1sst2sst3sst4sst5
Somatostatin-283.22.63.83.43.2
ODT8-SST2741131.846
[dCys3]-ODT8-SST1414.54.51.09.5
Octreotide>10000.5–2.05–20>10001–5

Rationale for Structural Modification in ODT8-SST Design

Metabolic Stabilization

Native SST-14 undergoes rapid enzymatic cleavage at Trp8-Lys9 by endopeptidases. Key modifications in ODT8-SST:

  • N-Terminal Truncation: Removal of Ala1-Gly2 and Ser4-Asn5 eliminates protease-sensitive sites [1] [7].
  • d-Trp8 Incorporation: Substitutes L-Trp to resist chymotrypsin-like proteases, extending half-life >10-fold versus SST-14 [3] [6].

Conformational Restriction

Ring size critically modulates receptor selectivity:

  • Reduced Disulfide Bridge: Substituting Cys with norcysteine (Ncy, -CH2- shorter) or homocysteine (Hcy, -CH2CH2- longer) alters ring flexibility. Ncy3,14-analogues show 3–5× improved sst4 affinity due to optimal spatial positioning of pharmacophore residues [3] [6].
  • Stereochemical Control: d-Cys3 in [dCys3]-ODT8-SST enhances sst3/sst5 binding by stabilizing a type-II’ β-turn conformation essential for receptor activation [3].

Table 2: Impact of Ring Size on ODT8-SST Analogues [3] [6]

Disulfide Bridge ModificationRing Size (Atoms)Key Receptor Affinity Shifts
Native (Cys3-Cys14)26Pan-sst affinity
[Ncy3, Ncy14]24↑ sst4 selectivity (IC50 = 0.8 nM)
[Hcy3, Hcy14]28↑ sst2/sst5 affinity

Role of d-Trp Substitution in Receptor Binding and Pharmacokinetics

Receptor Interaction Dynamics

d-Trp8 is indispensable for high-affinity, broad-spectrum binding:

  • Hydrophobic Pocket Engagement: d-Trp8 inserts into a conserved hydrophobic cleft in sst receptors, with its indole nitrogen forming hydrogen bonds to Gln102 (sst4) [3] [6].
  • β-Turn Stabilization: NMR studies confirm d-Trp8 promotes a type-II’ β-turn spanning Phe7-dTrp8-Lys9-Thr10. This conformation mirrors the bioactive structure of SST-14 and is critical for agonism [3] [6].

Pharmacokinetic Optimization

d-Trp8 confers resistance to proteolysis while maintaining receptor engagement:

  • Metabolic Stability: In plasma, ODT8-SST exhibits a t1/2 of ~30 min vs. <3 min for SST-14, enabling in vivo efficacy studies [3].
  • Central vs. Peripheral Actions: Intracisternal ODT8-SST activates brain sst2/sst5 to increase circulating ghrelin (food intake stimulation), whereas peripheral sst2 activation inhibits ghrelin release. This dichotomy highlights d-Trp8’s role in crossing biological barriers intact [9].

Table 3: Conformational and Pharmacological Effects of d-Trp8 in ODT8-SST [3] [6]

ParameterEffect of d-Trp8 SubstitutionFunctional Outcome
Protease Susceptibility↓ Degradation by trypsin/chymotrypsinExtended t1/2 in vivo
β-Turn PropensityStabilizes type-II’ β-turn (NMR in DMSO)High-affinity sst binding
Receptor SelectivityBroad sst1–5 engagementFunctional pan-agonism

Properties

CAS Number

68374-47-0

Product Name

Somatostatin, octapeptide-trp(8)-

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid

Molecular Formula

C54H68N10O10S2

Molecular Weight

1081.3 g/mol

InChI

InChI=1S/C54H68N10O10S2/c1-32(65)46(53(72)62-43(27-35-19-9-4-10-20-35)51(70)63-45(31-76)54(73)74)64-48(67)40(23-13-14-24-55)58-52(71)44(28-36-29-57-39-22-12-11-21-37(36)39)61-50(69)42(26-34-17-7-3-8-18-34)60-49(68)41(59-47(66)38(56)30-75)25-33-15-5-2-6-16-33/h2-12,15-22,29,32,38,40-46,57,65,75-76H,13-14,23-28,30-31,55-56H2,1H3,(H,58,71)(H,59,66)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,64,67)(H,73,74)/t32-,38+,40+,41+,42+,43+,44-,45+,46+/m1/s1

InChI Key

CDMVTQHQSAPTJJ-OCZUONHDSA-N

SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O

Synonyms

8-octapeptide-Trp-somatostatin
8-octapeptide-Trp-SRIH
8-octapeptidetryptophan-somatostatin
Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-Cys
Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-D-Cys
des-AA(1,2,4,5,12,13)-8-Trp-14-Cys-SS
des-AA(1,2,4,5,12,13)-8-Trp-somatostatin
ODT8-SS
somatostatin, octapeptide-Trp(8)-
somatostatin, octapeptidetryptophan(8)-

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.